molecular formula C6H14ClNO B8187149 trans-2-Amino-1-methyl-cyclopentanol hydrochloride

trans-2-Amino-1-methyl-cyclopentanol hydrochloride

Cat. No.: B8187149
M. Wt: 151.63 g/mol
InChI Key: QLJHZJMTNNEHSD-GEMLJDPKSA-N
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Description

trans-2-Amino-1-methyl-cyclopentanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a derivative of cyclopentanol, featuring an amino group and a methyl group attached to the cyclopentane ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Amino-1-methyl-cyclopentanol hydrochloride typically involves the following steps :

    Starting Material: The synthesis begins with (1R,2R)-2-amino-cyclopentane carboxylic acid.

    Protection and Esterification: The amino group is protected, and the carboxylic acid is esterified using anhydrous methanol, potassium carbonate, and ethyl chloroacetate at room temperature.

    Hydrolysis and Deprotection: The intermediate product undergoes hydrolysis and deprotection using potassium hydroxide and dilute hydrochloric acid to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of protection, esterification, hydrolysis, and deprotection, with careful monitoring of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: trans-2-Amino-1-methyl-cyclopentanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: trans-2-Amino-1-methyl-cyclopentanol hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: Its structure allows for the exploration of new drug candidates targeting specific enzymes and receptors .

Industry: In industrial applications, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-2-Amino-1-methyl-cyclopentanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The compound’s structure allows it to participate in various biochemical pathways, modulating the function of enzymes and receptors involved in these processes .

Comparison with Similar Compounds

  • trans-2-Aminocyclopentanol hydrochloride
  • cis-2-Amino-1-methyl-cyclopentanol hydrochloride

Comparison:

Properties

IUPAC Name

(1S,2S)-2-amino-1-methylcyclopentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(8)4-2-3-5(6)7;/h5,8H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJHZJMTNNEHSD-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@@H]1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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